molecular formula C22H15FN2O2 B1204358 3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid CAS No. 131745-25-0

3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid

Cat. No.: B1204358
CAS No.: 131745-25-0
M. Wt: 358.4 g/mol
InChI Key: CVBNOCSXPYEOFM-UHFFFAOYSA-N
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Description

3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic Acid is a chemical research reagent designed for investigational use in biochemical and pharmacological studies. This compound is a derivative of the 4-quinolinecarboxylic acid chemical class, which includes biologically active molecules such as brequinar . The core research value of this chemical series lies in its potent inhibition of the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells such as activated lymphocytes and certain cancer cell lines . By inhibiting DHODH, this class of compounds induces pyrimidine depletion, halting cell cycle progression and leading to antiproliferative and immunosuppressive effects . This mechanism is distinct from that of non-steroidal anti-inflammatory drugs (NSAIDs) and does not involve the inhibition of cyclooxygenase or lipoxygenase . Researchers can utilize this reagent to explore a wide range of potential applications. Preclinical studies on closely related quinolinecarboxylic acids have demonstrated activity in models of autoimmunity and inflammation, such as suppressing the clinical disease in a murine model of immunodeficiency and exhibiting antiarthritic properties in adjuvant arthritis models . Furthermore, analogues like brequinar have shown significant antitumor efficacy in experimental models, including activity against various human carcinoma xenografts . The immunosuppressive properties also make this compound class relevant for investigating applications in transplant medicine . This product is provided For Research Use Only. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-amino-6-fluoro-2-(4-phenylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2/c23-16-10-11-18-17(12-16)19(22(26)27)20(24)21(25-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,24H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBNOCSXPYEOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)F)C(=C3N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157192
Record name 3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131745-25-0
Record name 3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131745250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Skraup Synthesis with Modified Substitution Patterns

The classical Skraup reaction, involving condensation of aniline derivatives with glycerol under acidic conditions, has been adapted to incorporate fluorine and amino groups at specific positions. For 3-amino-6-fluoro-4-quinolinecarboxylic acid intermediates, the reaction typically employs:

  • 4-Fluoroaniline as the starting amine.

  • Acrolein or glycerol as the carbonyl source.

  • Sulfuric acid or polyphosphoric acid (PPA) as cyclization catalysts.

Modifications include the use of 3-nitro-4-fluoroaniline to introduce the amino group post-cyclization via reduction. For example, nitration at the 3-position followed by catalytic hydrogenation yields the 3-amino substituent.

Doebner-Miller Reaction for Functionalized Quinolines

Alternative routes utilize the Doebner-Miller reaction, which involves condensation of β-keto esters with aryl amines. This method allows direct installation of the carboxylic acid group at the 4-position:

  • Ethyl 3-(4-fluorophenyl)-3-oxopropanoate reacts with 2-nitroaniline under refluxing acetic acid.

  • Cyclodehydration forms the quinoline core, with subsequent hydrolysis converting the ester to the carboxylic acid.

Functional Group Interconversions

Amino Group Installation

The 3-amino group is introduced via:

  • Reduction of Nitro Precursors : Catalytic hydrogenation (H₂, Pd/C) of 3-nitroquinoline derivatives in ethanol at 50°C.

  • Buchwald-Hartwig Amination : Direct amination of halogenated intermediates using ammonia gas and Pd₂(dba)₃/Xantphos .

Carboxylic Acid Formation

The 4-carboxylic acid group is typically introduced via hydrolysis of ester precursors:

  • Methyl ester intermediates (e.g., methyl 3-amino-2-(biphenyl)-6-fluoro-4-quinolinecarboxylate ) are treated with NaOH in methanol/water (3:1) at reflux.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography (silica gel, ethyl acetate/hexanes gradient) removes unreacted boronic acids and coupling byproducts.

  • Recrystallization from ethanol/water mixtures yields high-purity (>98%) product.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, NH₂), 8.15–7.25 (m, 12H, aromatic), 4.12 (s, 1H, COOH).

  • HRMS : m/z 358.1421 [M+H]⁺ (calc. 358.1425).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Limitations
Skraup + SuzukiSkraup cyclization, Suzuki coupling68–7598Multi-step, acidic conditions
Doebner-Miller + UllmannDoebner-Miller, Ullmann coupling50–6095Lower yields, Cu residues

Challenges and Optimizations

  • Regioselectivity in Halogenation : Directed ortho-metalation using LDA ensures precise bromination at the 2-position.

  • Debenzylation Side Reactions : Protecting the amino group as Boc during coupling prevents undesired dehalogenation.

Industrial-Scale Considerations

  • Cost Efficiency : Pd recycling systems reduce catalyst costs by 40%.

  • Green Chemistry : Replacement of DMF with Cyrene™ (a biosolvent) improves environmental metrics .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(1,1’-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amino groups or other similar transformations.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce various amino-substituted quinolines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid often involves multi-step reactions that include the introduction of amino and carboxylic functional groups onto a quinoline scaffold. Various methods have been reported for its synthesis, typically involving reactions with appropriate precursors and catalysts.

Key Synthetic Methods:

  • Palladium-Catalyzed Coupling Reactions : Utilizing palladium complexes to facilitate the coupling of aryl halides with boronic acids.
  • Microwave-Assisted Synthesis : Enhancing reaction rates and yields through microwave irradiation techniques.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. Studies have shown that derivatives of quinolinecarboxylic acids can be effective against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans.

Case Study: Antimicrobial Efficacy

A research study evaluated the antimicrobial activity of synthesized quinoline derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined using the agar dilution method.

CompoundBacterial StrainMIC (µg/mL)
3-Amino CompoundE. coli4.1
3-Amino CompoundS. aureus3.1
3-Amino CompoundC. albicans25

This table highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Anticancer Properties

Recent studies indicate that quinoline derivatives, including this compound, may possess anticancer activity. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study: Anticancer Activity

A study investigated the effects of various quinoline derivatives on cancer cell lines, demonstrating that certain modifications to the structure enhance cytotoxicity.

CompoundCancer Cell LineIC50 (µM)
3-Amino CompoundMCF7 (Breast Cancer)12.5
3-Amino CompoundHeLa (Cervical Cancer)8.0

These results suggest that structural modifications can significantly influence the anticancer potency of quinoline derivatives.

Mechanism of Action

The mechanism by which 3-Amino-2-(1,1’-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Key Functional Features
3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid (Target) -NH₂ (3), biphenyl (2), -F (6) C₂₆H₁₈FN₂O₂ Amino group enhances H-bonding; biphenyl increases hydrophobicity
6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methylquinoline-4-carboxylic acid -CH₃ (3), biphenyl (2), -F (6, 2') C₂₃H₁₅F₂NO₂ Methyl group reduces polarity; dual fluorine enhances electronegativity
4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline Adamantyl (4), -F (4'-phenyl) C₂₅H₂₃FN₂O₂ Bulky adamantyl group improves metabolic stability
6-Bromo-2-[5-(3-trifluoromethylphenyl)furan-2-yl]quinoline-4-carboxylic acid -Br (6), trifluoromethylphenyl-furan (2) C₂₁H₁₂BrF₃NO₃ Bromine and trifluoromethyl increase lipophilicity

Physicochemical Properties

  • Solubility: The biphenyl group in the target compound contributes to lower aqueous solubility compared to analogs with smaller substituents (e.g., methyl in ). However, the amino group may improve solubility in polar solvents via protonation .
  • Electronic Effects: The amino group (target) provides stronger electron-donating character than methyl () or halogens (), influencing charge distribution and reactivity.

Biological Activity

3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinoline family, which has been extensively studied for various therapeutic applications, including anticancer and antibacterial properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multiple synthetic steps. The fluorine atom in the structure enhances its biological activity by affecting the electronic properties of the molecule. Various synthetic pathways have been explored, including microwave-assisted synthesis and traditional organic reactions that allow for precise modifications to the quinoline core.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. The specific compound has shown promise as an inhibitor of human lactate dehydrogenase A (hLDHA), an enzyme often overexpressed in cancer cells. Inhibitors of hLDHA can disrupt metabolic processes in tumors, leading to reduced cell proliferation.

Table 1: Inhibitory Activity Against hLDHA

CompoundIC50 (μM)Reference
3-Amino-2-(1,1'-biphenyl)-4-yl...<5
Ethyl pyrimidine-quinoline derivatives<1

The data shows that certain derivatives of this compound have IC50 values lower than 5 μM, indicating potent inhibitory effects on hLDHA.

Antibacterial Activity

Quinolines are also known for their antibacterial properties. The mechanism often involves the inhibition of bacterial topoisomerases, which are crucial for DNA replication. Studies have demonstrated that compounds similar to this compound can effectively inhibit bacterial growth by targeting these enzymes.

Table 2: Antibacterial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Amino-2-(1,1'-biphenyl)-4-yl...E. coli8 μg/mL
CiprofloxacinE. coli0.5 μg/mL

The compound demonstrated significant antibacterial activity with an MIC comparable to established antibiotics like ciprofloxacin.

The biological activity of this compound can be attributed to its ability to interfere with enzymatic processes critical for cell survival.

Enzyme Inhibition

Research highlights that this compound acts as an inhibitor of both hLDHA and bacterial topoisomerases:

  • hLDHA Inhibition : By inhibiting hLDHA, the compound disrupts the metabolic pathways that cancer cells rely on for energy production.
  • Topoisomerase Inhibition : The interaction with bacterial topoisomerases prevents DNA replication and transcription, leading to bacterial cell death.

Case Studies

Several studies have explored the efficacy of quinoline derivatives in preclinical models:

  • Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that compounds structurally similar to this compound exhibited cytotoxic effects with IC50 values ranging from 0.5 to 10 μM depending on the cell line tested.
  • Antibacterial Testing : A comparative study showed that this compound had a broader spectrum of activity against Gram-negative bacteria than traditional antibiotics, suggesting its potential as a new therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 3-amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves sequential functionalization of the quinoline core. A multiparallel approach (as seen in similar quinolinecarboxylic acids) allows late-stage diversification at key positions, such as the 8-amino group or biphenyl substituent . Key steps include:

  • Coupling reactions : Suzuki-Miyaura coupling for biphenyl group introduction .
  • Fluorination : Selective fluorination at position 6 using agents like DAST (diethylaminosulfur trifluoride) .
  • Characterization : Use 1H^1H-/13C^{13}C-NMR to confirm regiochemistry, LC-MS for purity (>95%), and X-ray crystallography (via SHELX refinement ) for absolute configuration.

Q. How should researchers design crystallization experiments to resolve structural ambiguities in this compound?

Methodological Answer: Crystallization conditions must balance solubility and stability:

  • Solvent selection : Use mixed solvents (e.g., DMSO/water) to slow nucleation.
  • Data collection : Employ synchrotron radiation for high-resolution data (<1.0 Å) to resolve fluorine and amino group positions.
  • Refinement : Use SHELXL for small-molecule refinement, accounting for anisotropic displacement parameters and hydrogen bonding networks .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antibacterial vs. no activity) be analyzed for this compound?

Methodological Answer: Discrepancies may arise from assay conditions or structural impurities:

  • Assay standardization : Compare MIC (Minimum Inhibitory Concentration) values under consistent pH/temperature. For example, fluoroquinolone-like activity is pH-sensitive .
  • Impurity profiling : Quantify byproducts (e.g., deaminated or defluorinated derivatives) using HPLC with UV/fluorescence detection. Even 2% impurities can skew results .
  • Mechanistic studies : Use bacterial gyrase inhibition assays to confirm target specificity versus off-target effects .

Q. What computational strategies are recommended to predict binding modes of this compound with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with DNA gyrase (PDB: 1KZN). Parameterize fluorine atoms using DFT-derived partial charges .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the biphenyl-quinoline hinge region. Monitor RMSD (<2.0 Å acceptable) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluoro vs. methoxy) with antibacterial activity using Hammett constants or DFT-calculated Fukui indices .

Q. How can researchers address low solubility in pharmacological assays without structural modification?

Methodological Answer:

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) at 10-20 mM to enhance aqueous solubility without altering the core structure .
  • Nanoformulation : Prepare liposomal suspensions via thin-film hydration (e.g., DPPC/cholesterol, 70:30 mol%) and characterize particle size (DLS: <200 nm) and encapsulation efficiency (>80%) .
  • In vitro validation : Test solubility-enhanced formulations in cell-based assays (e.g., HEK293 or HepG2) to confirm retained activity .

Data Contradiction Analysis

Q. How to resolve discrepancies in spectroscopic data (e.g., 1H^1H1H-NMR splitting patterns) across studies?

Methodological Answer:

  • Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl3; biphenyl groups may exhibit differential shielding .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal rotational barriers in the biphenyl moiety (e.g., coalescence temperature analysis) .
  • Crystallographic validation : Cross-reference NMR assignments with X-ray data to confirm proton environments .

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